molecular formula C11H19BrO2 B14340482 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene CAS No. 106491-40-1

3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene

Cat. No.: B14340482
CAS No.: 106491-40-1
M. Wt: 263.17 g/mol
InChI Key: CSXLTZNJTCXZEE-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a bromoethoxyethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene typically involves the reaction of 1-methylcyclohex-1-ene with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate ether, which is then brominated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-1-ethoxyethoxy)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to linear or aromatic analogs. This uniqueness makes it valuable in specific applications where the cyclohexene ring’s conformational flexibility and reactivity are advantageous .

Properties

CAS No.

106491-40-1

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

3-(2-bromo-1-ethoxyethoxy)-1-methylcyclohexene

InChI

InChI=1S/C11H19BrO2/c1-3-13-11(8-12)14-10-6-4-5-9(2)7-10/h7,10-11H,3-6,8H2,1-2H3

InChI Key

CSXLTZNJTCXZEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CBr)OC1CCCC(=C1)C

Origin of Product

United States

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